Methyl 2-hydroxy-4-phenylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

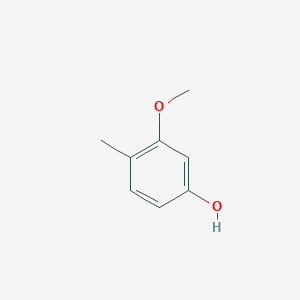

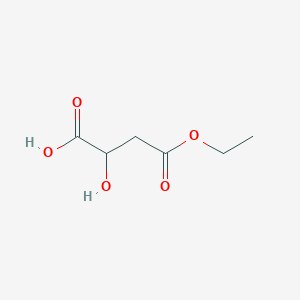

Methyl 2-hydroxy-4-phenylbenzoate is a research chemical with the molecular formula C14H12O3 and a molecular weight of 228.24 . It has a complexity of 258 and a topological polar surface area of 46.5Ų .

Molecular Structure Analysis

The molecular structure of Methyl 2-hydroxy-4-phenylbenzoate includes a covalently-bonded unit count of 1, with no defined atom stereocenter count or defined bond stereocenter count . The compound has a heavy atom count of 17, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Further structural analysis would require more specific studies .Physical And Chemical Properties Analysis

Methyl 2-hydroxy-4-phenylbenzoate has a molecular weight of 228.24 and a molecular formula of C14H12O3 . It has a complexity of 258 and a topological polar surface area of 46.5Ų . More specific physical and chemical properties would require additional experimental data .科学的研究の応用

Enantioselective Synthesis

“Methyl 2-hydroxy-4-methoxybenzoate” is used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products . This process involves the creation of a compound that is chiral, meaning it cannot be superimposed on its mirror image. This is important in many biological systems as the two enantiomers of a chiral molecule can have different biological effects.

Synthesis of (Meth)Acrylates

This compound can be used in the synthesis of (meth)acrylates . (Meth)acrylates are a type of compound that contain a vinyl group. These compounds are often used in the production of polymers.

Application in Medicine

Phenyl benzoate derivatives, which include “Methyl 2-hydroxy-4-phenylbenzoate”, have been found to have applications in medicine . These compounds have been used in the development of various drugs and treatments.

Synthesis of Biphenyl Derivatives

“Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate” can be used in the synthesis of biphenyl derivatives . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

Use in Polymer Chemistry

Biphenyl compounds, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, are used in polymer chemistry . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

Biological and Medicinal Applications

Biphenyl structures, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, have a wide range of biological and medicinal applications . They are used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Use in Clusiaceae Plants

Biphenyls, including “Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate”, are found in Clusiaceae plants . These plants contain a wide range of biologically active metabolites that have gotten a lot of interest in recent decades. The chemical compositions of these plants have been demonstrated to have positive effects on a variety of ailments .

Use in the Chemical Industry

“Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate” can be used in the chemical industry . For example, it can be used in the analysis of high-temperature coal tar .

作用機序

Target of Action

Methyl 2-hydroxy-4-phenylbenzoate, also known as Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate, is a complex organic compound. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .

Mode of Action

It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar phenolic compounds are known to participate in various biochemical reactions and pathways, including those related to antimicrobial activity .

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that methyl 2-hydroxy-4-phenylbenzoate may also have potential antimicrobial effects .

Action Environment

The action, efficacy, and stability of Methyl 2-hydroxy-4-phenylbenzoate can be influenced by various environmental factors . These may include temperature, pH, presence of other molecules, and specific conditions within the body or cellular environment .

特性

IUPAC Name |

methyl 2-hydroxy-4-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGFYYLFUDUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558486 |

Source

|

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117369-94-5 |

Source

|

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

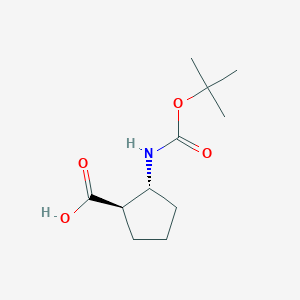

![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)

![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)